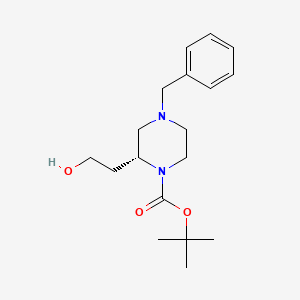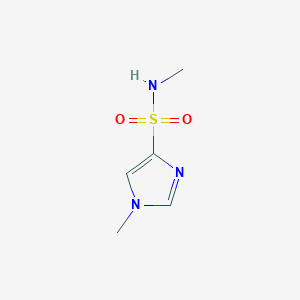
(2,4)-Dihydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,4)-Dihydroxy-5-(4-methoxycarbonylphenyl)pyrimidine, 95% (hereafter referred to as 2,4-DHP) is an organic compound found in nature that has been studied for its potential applications in scientific research. It is a pyrimidine derivative and is composed of two nitrogen atoms, two oxygen atoms, and one carbon atom. 2,4-DHP has been studied for its ability to interact with certain proteins, enzymes, and other molecules, and has been found to have a wide range of potential applications in scientific research.
Applications De Recherche Scientifique
2,4-DHP has been studied for its potential applications in scientific research. It has been found to be able to interact with certain proteins, enzymes, and other molecules, making it a useful tool for studying biochemical and physiological processes. 2,4-DHP has been used in studies of enzyme kinetics, protein-protein interactions, and cell signaling pathways. It has also been used to study the effects of various drugs on the body, and to study the mechanisms of action of various drugs.
Mécanisme D'action
2,4-DHP is thought to interact with proteins, enzymes, and other molecules via hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It has been found to be able to bind to certain proteins and enzymes, and to modulate their activity. It has also been found to be able to bind to certain receptors, and to modulate their activity as well.
Biochemical and Physiological Effects
2,4-DHP has been found to have a range of biochemical and physiological effects. It has been found to be able to modulate the activity of certain proteins and enzymes, and to affect the activity of certain receptors. It has also been found to be able to affect the expression of certain genes, and to affect the production of certain proteins. In addition, 2,4-DHP has been found to be able to affect the activity of certain hormones, and to affect the activity of certain cells.
Avantages Et Limitations Des Expériences En Laboratoire
2,4-DHP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in a high purity. It is also relatively stable, and has a low toxicity. However, 2,4-DHP also has some limitations. It is not very soluble in water, and thus may not be suitable for use in some experiments. In addition, it may not be suitable for use in some experiments due to its potential to interact with certain proteins and enzymes.
Orientations Futures
The potential applications of 2,4-DHP are vast, and there are many potential future directions for research. These include further studies of its effects on proteins, enzymes, and other molecules, as well as its effects on cell signaling pathways. In addition, further studies could be conducted to explore its potential use in drug discovery and development, and to explore its potential therapeutic applications. Finally, further studies could be conducted to explore its potential use in other areas of scientific research, such as in the study of disease and in the development of new materials.
Méthodes De Synthèse
2,4-DHP can be synthesized using a variety of methods, including the reaction of 4-methoxycarbonylphenylhydrazine with 2,4-dihydroxybenzoic acid. This method involves the use of a strong acid such as hydrochloric acid as a catalyst, and yields a product with a purity of 95%. Other methods of synthesis have also been developed, such as the reaction of 4-methoxycarbonylphenylhydrazine with 2,4-dihydroxybenzoic acid in the presence of anhydrous aluminum chloride, or the reaction of 4-methoxycarbonylphenylhydrazine with 2,4-dihydroxybenzoic acid in the presence of a strong base such as sodium hydroxide.
Propriétés
IUPAC Name |
methyl 4-(2,4-dioxo-1H-pyrimidin-5-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c1-18-11(16)8-4-2-7(3-5-8)9-6-13-12(17)14-10(9)15/h2-6H,1H3,(H2,13,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCQWYDWVPTXTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














